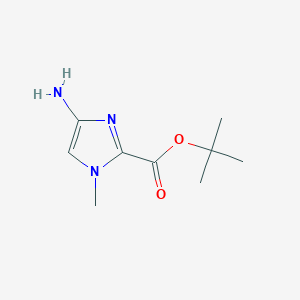

tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Description

tert-Butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound featuring an imidazole core substituted with a tert-butoxycarbonyl (Boc) group at position 2, a methyl group at position 1, and an amino group at position 4 . This structure combines functional groups that influence solubility, metabolic stability, and biological interactions.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

tert-butyl 4-amino-1-methylimidazole-2-carboxylate |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7-11-6(10)5-12(7)4/h5H,10H2,1-4H3 |

InChI Key |

BKRDLIQNIJNNPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CN1C)N |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl 1-Methyl-4-nitro-1H-imidazole-2-carboxylate

The nitro precursor is synthesized through imidazole ring functionalization followed by esterification:

-

Nitration : 1-Methylimidazole undergoes nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂).

-

Esterification : The resulting 1-methyl-4-nitroimidazole-2-carboxylic acid reacts with tert-butyl chloroformate in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–89% | |

| Purification | Silica gel chromatography | |

| Characterization | ¹H NMR (δ 1.4 ppm: tert-butyl) |

Reduction of Nitro to Amino Group

The nitro intermediate is reduced to the target amine using three primary methods:

Catalytic Hydrogenation

Zinc/Hydrazine Glyoxylate System

Trichlorosilane/Base Reduction

Comparative Table :

| Method | Catalyst/Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 25–50 | 85–92 |

| Zn/Hydrazine | Zn, N₂H₄·H₂O | 25 | 78–84 |

| Trichlorosilane | HSiCl₃, DIPEA | 0–25 | 80–88 |

Synthesis via Direct Esterification of 4-Amino-1-methylimidazole-2-carboxylic Acid

Carboxylic Acid Preparation

4-Amino-1-methylimidazole-2-carboxylic acid is synthesized via:

tert-Butyl Chloroformate Coupling

Transesterification

Optimization Note : Use of molecular sieves or Dean-Stark apparatus improves tert-butanol efficiency by removing water.

Industrial-Scale Considerations

Continuous Flow Systems

Purification Techniques

-

Crystallization : tert-Butyl esters often crystallize directly from ethanol/water mixtures, avoiding chromatography.

-

Distillation : Tert-butanol recovery via fractional distillation reduces costs.

Challenges and Solutions

Regioselectivity in Nitration

-

Issue : Competing nitration at positions 4 vs. 5.

-

Solution : Use of bulky directing groups (e.g., tert-butyl) or low-temperature nitration (−10°C).

Ester Hydrolysis During Reduction

-

Issue : Acidic conditions in Zn/Hydrazine systems may hydrolyze esters.

-

Solution : Neutral pH buffers (e.g., NH₄Cl) or trichlorosilane method.

Emerging Methodologies

Enzymatic Esterification

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that imidazole derivatives, including tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, exhibit promising antimicrobial properties. For instance, compounds derived from this structure have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. A study demonstrated that certain derivatives showed significant inhibitory effects, with IC50 values indicating potent activity against bacterial strains .

Cancer Therapeutics

The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable precursor in the preparation of pharmaceuticals targeting various biological pathways .

Synthesis of New Derivatives

The compound has been utilized in the design and synthesis of novel imidazole derivatives that possess enhanced biological activity. For example, researchers have developed a series of substituted imidazoles with improved pharmacological profiles through modifications of the tert-butyl group or the amino functional group .

Biological Studies

Enzyme Mechanism Studies

In biochemical research, this compound is employed as a probe to study enzyme mechanisms. Its structural characteristics allow it to interact with various enzymes, providing insights into catalytic processes and substrate specificity .

Biochemical Assays

The compound's ability to modulate biological pathways makes it useful in biochemical assays. It can be used to investigate the effects of imidazole-containing compounds on cellular processes, such as signal transduction and metabolic regulation .

Data Tables

Case Study 1: Antimycobacterial Activity

In a recent study, a series of imidazole derivatives were synthesized from this compound. Among them, one derivative exhibited an IC50 value of 7.05 μM against Mycobacterium tuberculosis, showcasing the compound's potential in developing new antitubercular agents .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of imidazole derivatives on various cancer cell lines. The study found that specific modifications to the tert-butyl group significantly enhanced anticancer activity, with one compound displaying an IC50 value as low as 0.99 μM against breast cancer cells .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Solubility and Stability

However, evidence suggests that imidazole derivatives with bulky substituents often face solubility challenges. In contrast, podophyllotoxin-based imidazole derivatives displayed improved water solubility due to structural modifications in their core scaffold, enabling enhanced anticancer activity .

Anticancer Activity

- Acridine-based imidazoles : These derivatives demonstrated potent activity against MCF-7, HEP-2, and other cancer cell lines at 10 µM, outperforming adriamycin .

- Podophyllotoxin-imidazole hybrids : Exhibited superior efficacy to etoposide in inhibiting DNA topoisomerase II (TOP II) in HeLa and K562 cells .

- Target compound: While direct data on its anticancer activity is unavailable, its amino and Boc groups may facilitate DNA intercalation or enzyme inhibition, akin to acridine derivatives.

Anti-Parasitic Activity

Thiosemicarbazide and thiadiazole derivatives of imidazole showed anti-Toxoplasma activity at 0.1 mM, whereas thiazolidinone derivatives required 1 mM . The target compound’s amino group could mimic these interactions, but its tert-butyl group might reduce bioavailability compared to smaller substituents.

ADMET Profile

ADMET analysis of imidazole derivatives (Table 3 in ) highlights that structural modifications significantly alter absorption and toxicity. For example, the Boc group in the target compound may reduce metabolic clearance compared to unprotected imidazoles, though solubility limitations could offset this advantage .

Data Tables

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

*Calculated from molecular formula C₁₀H₁₅N₃O₃.

Key Research Findings and Contradictions

- Solubility vs. Activity : While bulky groups like tert-butyl improve stability, they often reduce solubility, as seen in CYP3A4 inhibition studies . However, podophyllotoxin-imidazole hybrids achieved both solubility and potency via structural optimization .

- Functional Group Synergy: The amino group in the target compound may enhance target binding, similar to acridine derivatives, but its overall efficacy depends on balancing steric and electronic effects .

Biological Activity

tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O2 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1238706-89-2 |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays conducted on various cancer cell lines indicated that this compound can induce apoptosis and inhibit cell proliferation. For instance, a study reported IC50 values against human breast cancer cell lines (MCF-7, MDA-MB-231) ranging from 15 to 30 μM, which is comparable to standard chemotherapeutic agents .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to upregulate pro-apoptotic factors such as p53 and downregulate anti-apoptotic proteins . Additionally, molecular docking studies suggest that the compound interacts with specific targets within the cancer cells, leading to altered metabolic processes that favor apoptosis .

Other Biological Activities

In addition to its anticancer effects, this compound has been evaluated for its potential antimicrobial and anti-inflammatory activities. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains and reduce inflammatory markers in vitro . However, further studies are needed to confirm these effects in vivo.

Study 1: Anticancer Efficacy

A comprehensive study assessed the efficacy of this compound in various cancer models. The results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to control groups. The study highlighted the potential for this compound as a lead candidate in cancer therapy .

Study 2: Antimicrobial Properties

Another case study focused on the antimicrobial properties of this compound. The compound was tested against several Gram-positive and Gram-negative bacteria. Results showed a notable inhibition of bacterial growth at concentrations as low as 10 μg/mL, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves three steps: (i) Formation of the imidazole ring via cyclization of precursors (e.g., glyoxal and ammonia derivatives under acidic/basic conditions). (ii) Alkylation at the 1-position using methyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃). (iii) Introduction of the tert-butyl carbamate group via reaction with tert-butyl chloroformate under anhydrous conditions .

- Optimization : Temperature control (e.g., 0–5°C for carbamate formation), solvent selection (e.g., DMF for solubility), and catalyst use (e.g., DMAP) improve yields. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How is the structure of this compound confirmed experimentally?

- Analytical Workflow :

- NMR : and NMR verify substitution patterns (e.g., tert-butyl singlet at δ ~1.4 ppm, imidazole protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at ~1.21 Å, confirming carbamate geometry) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 226.2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the 4-amino group in this compound?

- Issue : Conflicting studies report the 4-amino group as either nucleophilic (reacting with acyl chlorides) or inert (under basic conditions).

- Resolution :

- Electronic Effects : The electron-withdrawing carbamate group reduces amino group nucleophilicity. Reactivity is restored via acid-mediated protonation (e.g., HCl in THF) .

- Data Validation : Cross-check reaction outcomes using -NMR to track amine proton shifts (δ 5.0–5.5 ppm upon acylation) .

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition?

- Approach :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity of this compound derivatives to target enzymes (e.g., kinases).

- QSAR Analysis : Correlate substituent effects (e.g., electron-donating groups at the 4-position) with inhibitory activity .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

- Challenges : Low melting point (~80°C) and hygroscopicity complicate crystal growth.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.

- Cryocrystallography : Flash-cooling at 100 K stabilizes crystals for diffraction .

Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.